molecular formula C15H17FN2O5S B2621010 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034525-15-8

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2621010
CAS No.: 2034525-15-8
M. Wt: 356.37
InChI Key: DBGIKMDUNPLLGP-UHFFFAOYSA-N
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Description

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, piperidine, and oxazolidine-dione structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluorinated aromatic sulfonyl precursor. This precursor is then reacted with piperidine derivatives under controlled conditions to form the piperidinyl intermediate. Finally, the oxazolidine-2,4-dione moiety is introduced through cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the oxazolidine ring, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring, potentially altering the compound’s properties and applications.

Scientific Research Applications

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It can be used in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and sulfonyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine and oxazolidine-dione moieties may also contribute to the compound’s overall activity by stabilizing the binding conformation or facilitating specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic sulfonyl derivatives, piperidine-containing molecules, and oxazolidine-dione analogs. Examples include:

  • 3-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups on the aromatic ring, along with the sulfonyl and oxazolidine-dione moieties, provides a unique set of interactions and reactivity patterns that can be exploited in various applications.

Properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O5S/c1-10-8-11(16)2-3-13(10)24(21,22)17-6-4-12(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIKMDUNPLLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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